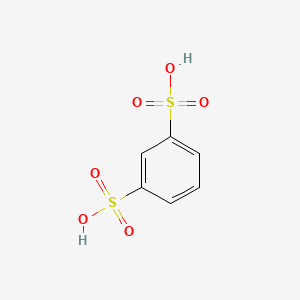

1,3-Benzenedisulfonic acid

Descripción

Contextualizing 1,3-Benzenedisulfonic Acid within Aromatic Sulfonic Acids Research

Aromatic sulfonic acids are a class of organic compounds characterized by one or more sulfonic acid (-SO₃H) functional groups attached to an aromatic ring. Research into these compounds is extensive due to their importance as intermediates in the chemical industry, particularly for dyes and pharmaceuticals, and their use as catalysts. smolecule.comchemcess.com

This compound holds a specific position within this class as a disubstituted derivative of benzene (B151609). nih.gov The sulfonation of benzene is a stepwise process. The initial reaction of benzene with concentrated sulfuric acid yields benzenesulfonic acid (a monosubstituted derivative). chemcess.comgoogle.com Further sulfonation, typically using fuming sulfuric acid (oleum), introduces a second sulfonic acid group. chemcess.com The position of this second group is directed by the first, leading to different isomers, with this compound being the meta-isomer. Continued sulfonation can lead to trisubstituted products like 1,3,5-benzenetrisulfonic acid. chemcess.com The specific 1,3-substitution pattern influences its chemical behavior and distinguishes it from its isomers.

Data Table: Comparison of Related Benzenesulfonic Acids

| Compound Name | Degree of Sulfonation | Key Characteristics |

| Benzenesulfonic Acid | Monosubstituted | Simplest aromatic sulfonic acid; precursor to other sulfonated compounds. chemcess.com |

| This compound | Disubstituted | Meta-isomer; strong acid used as an intermediate and catalyst. nih.govalcatrazchemicals.com |

| 1,3,5-Benzenetrisulfonic Acid | Trisubstituted | Represents a higher degree of sulfonation with enhanced water solubility and acidity. chemcess.com |

Historical Development and Evolution of Research Trajectories Pertaining to this compound

The study of aromatic sulfonation dates back to the 19th century, with the first synthesis of benzenesulfonic acid by Eilhard Mitscherlich in 1834 marking a significant milestone. chemcess.com These early discoveries laid the foundation for the industrial production of related compounds.

The manufacturing process for this compound has long been established and typically involves a two-stage sulfonation of benzene. google.com In the first stage, benzene is reacted with concentrated sulfuric acid to produce benzenemonosulfonic acid. google.com This intermediate is then treated with fuming sulfuric acid (oleum) containing a high concentration of sulfur trioxide to yield this compound. google.com Research has focused on optimizing this process to improve yield and purity. For instance, a patent from 1963 describes a process for producing pure this compound in a single stage by reacting sulfur trioxide and benzene at temperatures above 100°C in a pre-existing sulfonated reaction mixture. google.com This method was developed to overcome the disadvantages of earlier processes, which required a large excess of sulfuric acid and could result in significant by-product formation. google.com

Fundamental Research Questions and Paradigms Driving Investigations into this compound

Contemporary research into this compound is driven by several key questions regarding its application and fundamental properties.

Synthetic Utility: A primary area of investigation is its role as a versatile intermediate. It is used in the synthesis of dyes, pigments, and certain pharmaceuticals. smolecule.comchemicalbull.com Its derivative, 4,5-dihydroxy-1,3-benzenedisulfonic acid (commonly known as Tiron), is a well-known colorimetric reagent and complexing agent. cymitquimica.commpbio.com

Catalysis: Due to its strong acidity, this compound is explored as an acid catalyst in various organic reactions. alcatrazchemicals.com Research aims to leverage this property for efficient and selective chemical transformations.

Polymer and Materials Science: The compound and its salts are used in the development of new materials. Its disodium (B8443419) salt has been employed as a dopant for conductive polymers and in the synthesis of coordination polymers. For example, its derivatives have been used as ligands for creating novel metal-coordination polymers with interesting structural and magnetic properties. rsc.org There is also research into its use in polymers designed for applications like polymer electrolyte membranes in fuel cells. habitablefuture.org

Biochemical and Analytical Applications: While its primary uses are industrial, there is ongoing research into the biological activities of this compound and its derivatives. solubilityofthings.com Some studies have shown that it can inhibit the activity of certain enzymes, such as DNA and RNA polymerase, making it a tool for biochemical research. biosynth.com In analytical chemistry, it and its derivatives serve as reagents for detecting and quantifying other compounds. solubilityofthings.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

benzene-1,3-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O6S2/c7-13(8,9)5-2-1-3-6(4-5)14(10,11)12/h1-4H,(H,7,8,9)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRUAHXANJKHFIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

831-59-4 (2 sodium) | |

| Record name | Benzene 1,3-disulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8045060 | |

| Record name | Benzene-1,3-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98-48-6 | |

| Record name | 1,3-Benzenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene 1,3-disulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenedisulfonic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene-1,3-disulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene-1,3-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-BENZENEDISULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38TKY93G3H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization Strategies for 1,3 Benzenedisulfonic Acid

Established Synthetic Routes for 1,3-Benzenedisulfonic Acid Production

The industrial production of this compound is dominated by the direct sulfonation of benzene (B151609), a method that has been refined over the years to improve yield and purity.

Direct Sulfonation of Benzene: Mechanistic Considerations and Process Optimization

The synthesis of this compound is typically achieved through a two-step electrophilic aromatic substitution reaction. google.com Initially, benzene is converted to benzenesulfonic acid. This intermediate is then subjected to further sulfonation to yield the desired this compound. google.com The sulfonic acid group of benzenesulfonic acid is a deactivating, meta-directing group, which is why the second sulfonation predominantly occurs at the meta-position. chemcess.com

The primary sulfonating agent is fuming sulfuric acid (oleum), a solution of sulfur trioxide (SO₃) in sulfuric acid (H₂SO₄). chemicalbook.com SO₃ is the active electrophile that attacks the benzene ring. chemicalbook.com The reaction to produce benzenesulfonic acid can be conducted with concentrated sulfuric acid, but the subsequent sulfonation to the disulfonic acid requires the more potent oleum (B3057394) and higher temperatures. google.comchemcess.com

Process optimization is critical to maximize the yield of the 1,3-isomer and minimize the formation of by-products, such as diphenyl sulfone and other disulfonic acid isomers. chemicalbook.com Patented industrial processes have been developed to enhance efficiency. One such continuous process involves dissolving sulfur trioxide in a pre-existing sulfonated reaction mixture that mainly consists of this compound. google.com Benzene is then introduced to this mixture at elevated temperatures, typically between 100°C and 160°C. google.com This method allows for better control of the reaction and results in a high-purity product (up to 92-94% by weight) with reduced by-product formation.

Table 1: Process Parameters for Direct Sulfonation of Benzene

| Parameter | Details | Rationale |

|---|---|---|

| Starting Material | Benzene | The aromatic substrate for sulfonation. |

| Sulfonating Agent | Fuming Sulfuric Acid (Oleum), Sulfur Trioxide (SO₃) | Provides the SO₃ electrophile required for the reaction. chemicalbook.com |

| Reaction Stages | 1. Monosulfonation to Benzenesulfonic Acid 2. Disulfonation to this compound | A stepwise introduction of sulfonic acid groups. google.com | | Temperature | 100°C - 160°C for disulfonation | Higher temperatures are necessary to overcome the deactivation of the ring by the first sulfonic acid group and drive the second sulfonation. google.com | | Reagent Ratio | ~2 to 2.5 moles of SO₃ per mole of benzene | Ensures complete disulfonation. google.com | | Process Type | Batch or Continuous | Continuous processes can offer higher purity and better control over by-products. google.com |

Alternative Synthesis Pathways to this compound

While direct sulfonation of benzene is the principal industrial method, other synthetic routes to benzenedisulfonic acids exist, though they are not commonly employed for producing the 1,3-isomer. For instance, the synthesis of o-benzenedisulfonic acid can be achieved by reacting sodium o-halobenzenesulfonate with sodium sulfite. koreascience.kr However, similar pathways are not favored for this compound due to the efficiency and directness of the sulfonation of benzene itself. The starting materials for these alternative routes are often less accessible than benzene. koreascience.kr

Synthesis and Characterization of this compound Derivatives

This compound is a key intermediate for a variety of chemical derivatives, which are synthesized by modifying the sulfonic acid groups or the aromatic ring.

Preparation of Salts of this compound (e.g., Disodium (B8443419) Salt, Dipotassium (B57713) Salt)

As a strong acid, this compound readily forms salts upon reaction with bases. The preparation of its disodium salt is a common procedure, typically involving neutralization of the acid with a sodium base such as sodium hydroxide (B78521) or sodium carbonate in an aqueous solution. evitachem.com The resulting disodium 1,3-benzenedisulfonate is a stable, water-soluble solid often used in subsequent chemical syntheses or as a pharmaceutical intermediate. evitachem.comnordmann.globalnih.gov The dipotassium salt can be prepared through analogous methods using potassium bases. Various dipotassium salts of substituted 1,3-benzenedisulfonic acids are also known. sigmaaldrich.com

Synthetic Routes to 1,3-Benzenedisulfonyl Chloride and Related Sulfonyl Halides

The conversion of this compound or its salts into 1,3-benzenedisulfonyl chloride is a crucial transformation, as sulfonyl chlorides are versatile reagents for organic synthesis. georganics.sk This is typically accomplished by reacting the acid or its disodium salt with a chlorinating agent. georganics.sk Common reagents for this purpose include phosphorus pentachloride (PCl₅) or thionyl chloride. georganics.skrsc.org For example, the disodium salt can be heated with PCl₅ at approximately 65°C to yield the desired 1,3-benzenedisulfonyl chloride. rsc.orgnih.govnih.gov This derivative is a key precursor for synthesizing sulfonamides and polysulfonamide membranes. georganics.sk

Functionalization and Modification of the Benzene Ring in this compound Scaffolds

Further modification of the benzene ring of this compound is possible, although the two sulfonic acid groups are strongly electron-withdrawing and deactivating towards electrophilic aromatic substitution. These groups direct incoming electrophiles to the C4, C6 (ortho), and C2 (para) positions.

A notable example of such functionalization is the synthesis of 4-Formyl-1,3-benzenedisulfonic acid, also known as benzaldehyde-2,4-disulfonic acid. cymitquimica.commacsenlab.com This compound contains an aldehyde group on the benzene ring in addition to the two sulfonic acid groups. cymitquimica.com The presence of the aldehyde group provides a reactive handle for further synthetic transformations, making it a valuable intermediate for dyes and complex organic molecules. cymitquimica.com Other functionalized derivatives include 4,5-dihydroxy-1,3-benzenedisulfonic acid, which is used in the dye industry and as an analytical reagent. cymitquimica.combiosynth.com These examples demonstrate that despite the deactivated nature of the ring, the this compound scaffold can be selectively functionalized to produce a range of useful compounds.

Advanced Catalytic Applications and Mechanistic Investigations Involving 1,3 Benzenedisulfonic Acid

Role of 1,3-Benzenedisulfonic Acid as a Brønsted Acid Catalyst

This compound (1,3-BDSA) is a strong Brønsted acid due to the presence of two electron-withdrawing sulfonic acid groups on the benzene (B151609) ring. This characteristic allows it to act as an effective catalyst in a variety of organic reactions by donating protons.

Homogeneous Catalysis in Organic Transformations

In homogeneous catalysis, the catalyst exists in the same phase as the reactants. chemguide.co.uk this compound and its derivatives have been employed as soluble catalysts in several organic transformations. For instance, the related compound o-benzenedisulfonimide (B1365397) has been demonstrated as a reusable Brønsted acid catalyst for the synthesis of quinolines via Friedländer annulation. unito.itcore.ac.uk This reaction proceeds under mild, solvent-free conditions, offering high yields of the desired products. unito.it The catalyst's high solubility in both water and organic solvents facilitates its recovery and reuse, presenting economic and ecological advantages. core.ac.uk

Another notable application is in the Hosomi-Sakurai reaction, where o-benzenedisulfonimide catalyzes the allylation of acetals and alcohols. organic-chemistry.org This solvent-free approach provides good yields of homoallylic ethers and other valuable intermediates for organic synthesis. organic-chemistry.org The catalyst's non-volatile and non-corrosive nature, coupled with its recyclability, makes it a sustainable choice for these transformations. organic-chemistry.org

| Reaction Type | Catalyst | Key Advantages |

| Friedländer Annulation | o-Benzenedisulfonimide | Mild, solvent-free conditions, high yields, reusable catalyst. unito.it |

| Hosomi-Sakurai Reaction | o-Benzenedisulfonimide | Solvent-free, good yields, non-corrosive, reusable catalyst. organic-chemistry.org |

Heterogeneous Catalysis Facilitated by this compound Functionalization

Heterogeneous catalysts exist in a different phase from the reactants, offering advantages in terms of catalyst separation and recycling. chemguide.co.uk this compound can be immobilized onto solid supports to create effective heterogeneous catalysts. Sulfonic acid-functionalized materials are seen as a viable alternative to homogeneous mineral acids in various acid-catalyzed reactions. mdpi.com

For example, sulfonic acid groups have been grafted onto materials like silica (B1680970), titania, and magnetic nanoparticles. mdpi.com These solid acid catalysts have been successfully used in reactions such as the synthesis of biscoumarin derivatives in water and the protection of alcohols under solvent-free conditions. mdpi.com Functionalizing supports with sulfonic acid groups can create robust and reusable catalysts. mdpi.comfrontiersin.org

Integration of this compound in Metal-Organic Framework (MOF) Design and Catalysis

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. d-nb.info Their high surface area, tunable pore size, and functionalizable nature make them promising materials for catalysis. d-nb.infonih.gov

Ligand Design and Coordination Chemistry in MOF Synthesis

This compound and its derivatives can serve as organic linkers in the synthesis of MOFs. rsc.orgresearchgate.net The sulfonic acid groups can coordinate with metal centers, leading to the formation of extended, porous structures. researchgate.net For example, isostructural zinc and cadmium MOFs have been prepared using this compound and a co-ligand. rsc.orgsci-hub.se The choice of metal and ligand influences the resulting framework's structure and properties. The synthesis of MOFs can be achieved through various methods, including solvothermal and microwave-assisted techniques. d-nb.info

Catalytic Activity of this compound-Based MOFs in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly efficient in organic synthesis. rsc.orgrsc.org MOFs have emerged as effective catalysts for MCRs due to their well-defined active sites and porous structure. rsc.orgrsc.org

MOFs constructed with this compound have demonstrated catalytic activity in several MCRs. For instance, zinc and cadmium MOFs based on this linker have been used to catalyze the Biginelli three-component coupling reaction for the synthesis of dihydropyrimidinone derivatives. rsc.orgsci-hub.se These same MOFs were also effective in a three-component reaction to produce 2-amino-3,5-dicarbonitrile-6-thio-pyridines. rsc.org

A bismuth-based MOF, BiPF-4, synthesized using 3,5-disulfobenzoic acid (a derivative of this compound), has shown excellent catalytic activity in the Strecker reaction of ketones. acs.orgnih.gov This MOF acts as a robust and recyclable heterogeneous catalyst. acs.org

| MOF Catalyst | Multicomponent Reaction | Product |

| Zn-MOF with this compound | Biginelli Reaction | Dihydropyrimidinone derivatives rsc.orgsci-hub.se |

| Cd-MOF with this compound | Biginelli Reaction | Dihydropyrimidinone derivatives rsc.orgsci-hub.se |

| Zn-MOF with this compound | Aldehydes, malononitrile, and thiophenols coupling | 2-amino-3,5-dicarbonitrile-6-thio-pyridines rsc.org |

| BiPF-4 (with 3,5-disulfobenzoic acid) | Strecker Reaction | α-aminonitriles acs.orgnih.gov |

Influence of MOF Structure on Catalytic Performance

The structure of a MOF plays a crucial role in its catalytic performance. Key factors include:

Porosity and Surface Area: The high porosity and large surface area of MOFs allow for efficient diffusion of reactants to the active sites. nih.gov

Active Sites: The nature and accessibility of the active sites, which can be the metal nodes, the organic linkers, or encapsulated guest species, determine the catalytic activity. rsc.orgugent.be In MOFs containing this compound, both the Brønsted acidity of the sulfonic acid groups and the Lewis acidity of the metal centers can contribute to catalysis.

Structural Defects: The presence of structural defects, such as missing linkers or clusters, can create additional open metal sites, enhancing catalytic performance. ugent.bersc.org

Stability: The thermal and chemical stability of the MOF is essential for its application in catalysis, particularly for reusability. d-nb.infoscispace.com MOFs built with higher-valent metal cations often exhibit greater stability. scispace.com

The catalytic activity of MOFs can be tuned by modifying the organic linker, the metal node, or by introducing functional groups. uib.es For example, creating defects in the UiO-66 MOF has been shown to increase the number of effective open metal sites, thereby boosting its catalytic performance. rsc.org The structure of the MOF directly influences the accessibility of these catalytic sites to the reactants. researchgate.net

Polymer-Supported Catalytic Systems Incorporating this compound Moieties

The immobilization of homogeneous catalysts onto polymeric supports is a pivotal strategy in green chemistry, aiming to combine the high efficiency and selectivity of soluble catalysts with the practical advantages of heterogeneous systems, such as ease of separation and recyclability. This compound and its derivatives have been successfully incorporated into various polymer-supported catalytic systems, leveraging their strong Brønsted acidic properties.

One notable application involves the use of this compound (m-BDS) as a structural linker in the synthesis of metal-organic frameworks (MOFs), which are crystalline polymers. For instance, isostructural Zn(II) and Cd(II) MOFs have been synthesized using m-BDS and 1,2-bis(4-pyridyl)ethylene (4,4'-bpe) as organic linkers. sci-hub.se These porous polymeric frameworks function as efficient and reusable heterogeneous catalysts for multicomponent reactions like the Biginelli reaction, which produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). sci-hub.se The catalyst was found to be reusable for five consecutive cycles without a significant loss of catalytic activity. sci-hub.se

In other approaches, sulfonic acid groups are attached to pre-existing polymer backbones, such as polystyrene. Polystyrene-supported sulfonic acid (PSSA) has been demonstrated as an effective and recyclable catalyst for various organic transformations. researchgate.net While many PSSA materials are synthesized by direct sulfonation of polystyrene, which can lead to a random distribution of sulfonic acid groups, the principles are applicable. The use of this compound itself as a catalyst in conjunction with a polymer support has also been documented. For example, it has been employed as a catalyst for the selective reaction of one aldehyde group on symmetrical dialdehydes, where the other aldehyde group is protected by linking to a polymer support. cdnsciencepub.com

The performance of these polymer-supported catalysts is often evaluated based on product yield and the ability to be recycled and reused. The table below summarizes the catalytic performance of systems incorporating sulfonic acid moieties on polymer supports in selected reactions.

Table 1: Performance of Polymer-Supported Sulfonic Acid Catalysts

| Catalyst System | Polymer Support | Reaction Catalyzed | Solvent | Product Yield (%) | Reusability | Reference |

|---|---|---|---|---|---|---|

| Zn-MOF / Cd-MOF | This compound linker | Biginelli Reaction | Solvent-free | High to Excellent | 5 cycles | sci-hub.se |

| PSSA | Polystyrene | Synthesis of 2H-indazolo[2,1-b]phthalazinetriones | Glycerol | up to 88% | - | researchgate.net |

Mechanistic Elucidation of Catalytic Processes Mediated by this compound and Its Derivatives

The catalytic activity of this compound and materials incorporating its structure is fundamentally derived from the strong Brønsted acidity of the two sulfonic acid (-SO₃H) groups. These groups are potent proton donors, capable of initiating and accelerating a wide range of acid-catalyzed reactions.

The general mechanism involves the protonation of a substrate by the sulfonic acid group. For example, in reactions involving carbonyl compounds (aldehydes or ketones), the catalytic cycle is typically initiated by the protonation of the carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The polymer support, while not directly participating in the chemical transformation, can influence the catalyst's local environment, potentially enhancing activity by creating hydrophobic pockets or by bringing reactants into close proximity. rsc.org

Mechanistic studies of related sulfonic acid-functionalized catalysts have provided deeper insights. For some systems, it is proposed that the immobilized sulfonic acid groups act as a reservoir, releasing free acid (protons) that is the true catalytic species in the reaction medium. researchgate.net The polymer matrix serves to contain the acid, allowing for its recovery while the catalytic action occurs in the liquid phase in the immediate vicinity of the support.

Detailed mechanistic investigations have been carried out on derivatives of this compound, such as Tiron (4,5-dihydroxy-1,3-benzenedisulfonic acid). In electrochemical studies, the oxidation of Tiron in acidic aqueous solutions is shown to follow an ECE (Electrochemical-Chemical-Electrochemical) mechanism. researchgate.net The process involves the initial electrochemical oxidation of the catechol moiety to an o-quinone, followed by a chemical step, specifically a 1,4-Michael addition of a water molecule. researchgate.net This is then followed by a second electrochemical step. Such studies highlight the reactivity of the benzene ring as influenced by the sulfonic acid substituents. The strong electron-withdrawing nature of the -SO₃H groups affects the redox potential and the stability of intermediates.

The key steps in a typical acid-catalyzed reaction mediated by a polymer-supported sulfonic acid are outlined below.

Table 2: Generalized Mechanistic Steps in Polymer-Supported Sulfonic Acid Catalysis

| Step | Description | Role of Sulfonic Acid Moiety |

|---|---|---|

| 1. Substrate Adsorption | Reactant molecules diffuse from the bulk solution to the active sites on the polymer support. | The porous structure and surface properties of the polymer influence this step. |

| 2. Protonation | A sulfonic acid group donates a proton to the substrate (e.g., a carbonyl group), forming a highly reactive, protonated intermediate. | Acts as the primary Brønsted acid catalyst. |

| 3. Nucleophilic Attack | A nucleophile attacks the activated substrate. | Stabilizes the developing transition state through its conjugate base. |

| 4. Intermediate Transformation | The resulting intermediate may undergo further steps, such as dehydration or rearrangement. | The proton can be shuttled to facilitate subsequent steps like water elimination. |

This generalized mechanism underscores the central role of the sulfonic acid groups as proton donors, which is the cornerstone of their catalytic function in a multitude of organic transformations. The polymer backbone provides a stable, recoverable platform that makes these powerful acid catalysts more amenable to industrial and environmentally benign applications.

1,3 Benzenedisulfonic Acid in Advanced Materials Science and Engineering

Polymer Chemistry and Functional Material Development

1,3-Benzenedisulfonic acid and its derivatives are pivotal in the development of advanced functional polymers. The introduction of sulfonate groups onto polymer backbones imparts unique properties, enabling their use in a wide range of high-performance applications.

Modification of Polymeric Structures with this compound Derivatives

The integration of this compound moieties into polymer chains is a key strategy for creating materials with tailored functionalities. This is often achieved through the use of its chemically reactive derivatives. For instance, 4-formyl-1,3-benzenedisulfonic acid disodium (B8443419) salt is utilized to modify and cross-link polymers like polyvinyl alcohol (PVA). membranejournal.or.krmdpi.comconicet.gov.ar This process involves the functionalization of the PVA backbone with sulfonic acid groups, fundamentally altering the polymer's chemical structure and properties. conicet.gov.ar

Enhancement of Hydrophilicity and Ion Exchange Capacity in Modified Polymers

A primary consequence of incorporating this compound into polymer structures is the significant enhancement of their hydrophilicity and ion exchange capacity (IEC). The sulfonic acid group (-SO₃H) is strongly polar and readily attracts water molecules, increasing the material's water uptake. conicet.gov.aracs.org This property is crucial for applications requiring controlled interaction with aqueous environments.

The IEC, which quantifies the density of active ion-exchange sites, is directly increased by the introduction of sulfonate groups. conicet.gov.ar Research on membranes made from blends of chitosan (B1678972) and pectin, functionalized using 4-formyl-1,3-benzenedisulfonic acid disodium salt, demonstrates a clear correlation between the polymer composition and the resulting IEC and water uptake. conicet.gov.ar Similarly, novel cation exchange membranes developed by blending sulfonated poly(2,6-dimethyl-1,4-phenylene oxide) (SPPO) with a custom-synthesized benzene (B151609) disulfonic acid derivative show that both water uptake and IEC can be systematically tuned by varying the amount of the disulfonate additive. acs.org This tunability is essential for optimizing membrane performance in applications like diffusion dialysis and fuel cells. acs.org

Investigations into Flame Retardancy in Polymeric Composites

Derivatives of this compound have been identified as effective flame retardants, particularly in engineering plastics like polycarbonate (PC). The dipotassium (B57713) salt of this compound (KSP) is used as a halogen-free flame retardant additive. researchgate.net Studies show that incorporating even very low loadings of KSP can significantly improve the fire resistance of PC composites. researchgate.net

The flame-retardant mechanism of sulfur-containing compounds often involves action in both the condensed and gas phases. In the condensed phase, they can promote the formation of a stable, insulating char layer that protects the underlying polymer from heat and oxygen. nih.govtechscience.com This charring effect is enhanced when KSP is used in synergy with other additives like phenyl polysiloxanes. researchgate.net Research combining KSP with substances like Octaphenylcyclotetrasiloxane (P4) in PC has demonstrated a marked improvement in flame retardancy, achieving the highest UL-94 vertical burning rating (V-0) and increasing the limiting oxygen index (LOI). researchgate.net Cone calorimetry tests confirm that these synergistic systems reduce the peak heat release rate (pHRR), a critical parameter in fire safety assessment. researchgate.net

Table 1: Flame Retardancy Performance of Polycarbonate (PC) Composites with this compound Dipotassium Salt (KSP)

| Composite Formulation | LOI (%) | UL-94 Rating | Peak Heat Release Rate (pHRR) (kW/m²) |

|---|---|---|---|

| Neat PC | 25.5 | V-2 | 557 |

| PC + 0.03% KSP | - | - | 461 |

| PC + 0.03% KSP + 0.3% P4 | 33.2 | V-0 | 338 |

Data sourced from research on synergistic flame retardant systems. researchgate.net

Applications in Advanced Membrane Technologies (e.g., proton exchange membranes)

The sulfonic acid groups provided by this compound are fundamental to the function of proton exchange membranes (PEMs), which are central components in fuel cells. researchgate.netgrafiati.com These groups facilitate the transport of protons across the membrane, a process essential for generating electricity. mdpi.com The lack of intrinsic charge carriers in polymers like PVA makes them poor ionic conductors, but this can be overcome by incorporating sulfonic acid groups. mdpi.com

Derivatives such as 4-formyl-1,3-benzenedisulfonic acid disodium salt are used to modify PVA and other polymers to create high-performance PEMs. membranejournal.or.krmdpi.com These modifications aim to create a network of hydrophilic, ion-conducting channels within the polymer matrix. researchgate.net Research on composite membranes has shown that the introduction of sulfonated moieties leads to significantly improved proton conductivity. mdpi.com For example, ultrathin Nafion/PVA composite membranes modified with a this compound derivative have demonstrated high power densities in fuel cell applications, indicating efficient proton transport. mdpi.com The goal is to develop membranes that offer high proton conductivity while limiting the crossover of fuel (like methanol), a common challenge addressed by creating densely functionalized and cross-linked polymer structures. researchgate.net

Design and Synthesis of Coordination Polymers and Supramolecular Structures Utilizing this compound

Beyond its use in modifying organic polymers, this compound and its hydroxylated derivatives serve as versatile building blocks in the field of crystal engineering. They act as organic ligands that connect metal ions to form extended, highly ordered structures known as coordination polymers (CPs) or metal-organic frameworks (MOFs). researchgate.netacs.orgresearchgate.net

Ligand Role in Self-Assembly and Crystal Engineering

In the self-assembly of CPs and supramolecular structures, this compound acts as a linker or node. The sulfonate groups (-SO₃⁻) are effective coordinating sites for a wide variety of metal ions, while the rigid benzene ring acts as a spacer, dictating the geometry and dimensionality of the resulting framework. researchgate.netresearchgate.net

Researchers have synthesized and characterized numerous coordination polymers using derivatives like 4,5-dihydroxy-1,3-benzenedisulfonic acid and 4,6-dihydroxy-1,3-benzenedisulfonic acid. researchgate.netacs.org For example, hydrothermal synthesis using 4,5-dihydroxy-1,3-benzenedisulfonic acid disodium salt with rare-earth metals has produced one-dimensional (1D) wavy ladder-like chain structures. researchgate.net These chains can further assemble through hydrogen bonding to form two-dimensional (2D) layered networks. researchgate.net

In another example, 4,6-dihydroxy-1,3-benzenedisulfonic acid was used to construct a complex three-dimensional (3D) organosilver(I) coordination framework. acs.org In this structure, the fully deprotonated tetraanionic ligand bridges an unprecedented 14 silver ions, showcasing the remarkable coordination flexibility of this benzenedisulfonate derivative. acs.org The ability of these ligands to adopt various coordination modes and connect multiple metal centers is a key factor that allows crystal engineers to design and construct novel materials with specific network topologies and potential applications in areas like catalysis and sorption. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | Benzene-1,3-disulfonic acid |

| This compound dipotassium salt | KSP |

| 4-formyl-1,3-benzenedisulfonic acid disodium salt | DSDSBA |

| 4,5-dihydroxy-1,3-benzenedisulfonic acid | - |

| 4,5-dihydroxy-1,3-benzenedisulfonic acid disodium salt | - |

| 4,6-dihydroxy-1,3-benzenedisulfonic acid | - |

| Chitosan | - |

| Formaldehyde | - |

| Methanol | - |

| Nafion | - |

| Octaphenylcyclotetrasiloxane | P4 |

| Pectin | - |

| Polycarbonate | PC |

| Polyvinyl alcohol | PVA |

| Silver | Ag |

Structural Diversity and Connectivity in Metal-Tiron Coordination Complexes

Tiron (4,5-dihydroxy-1,3-benzenedisulfonic acid disodium salt), a key derivative of this compound, demonstrates remarkable versatility as a ligand in coordination chemistry, leading to a wide array of structurally diverse metal-organic frameworks (MOFs) and coordination polymers. Its ability to coordinate with metal ions through its catechol (dihydroxy) and sulfonate functional groups allows for various bonding modes, resulting in unique structural motifs and connectivities.

Recent research has highlighted the synthesis and characterization of novel coordination polymers involving Tiron and different metal centers, such as cadmium (Cd), cobalt (Co), and barium (Ba), often in conjunction with other ligands like 4,4′-bipyridyl (bpy). capes.gov.brresearchgate.net These studies, employing techniques like single-crystal X-ray diffraction, have revealed that the resulting structures are highly dependent on the specific metal ion and the synthesis conditions. researchgate.net

For instance, in a series of hydrothermally synthesized metal-Tiron complexes, distinct structural dimensionalities were observed. psu.edu The cadmium complex, [Cd(tiron)(bpy)₂(H₂O)₂]·0.5(H₂O), and the cobalt complex, [Co₃(tiron-bpy)₂(bpy)(H₂O)₈]·(H₂O)₂, both formed one-dimensional (1D) chain structures. researchgate.netsielc.com In contrast, the barium complex, [Ba₂(tiron-bpy)₂(H₂O)₄], exhibited a two-dimensional (2D) layered structure. researchgate.netsielc.com

The coordination environment of the metal ions and the bonding mode of the Tiron ligand are crucial in dictating the final architecture. In the cadmium complex, the Cd(II) ions adopt an octahedral geometry and are linked by monodentate Tiron ligands to form a zig-zag chain. capes.gov.brresearchgate.net The cobalt complex features a linear chain of corner-sharing trinuclear octahedral Co(II) ions coordinated with a tridentate Tiron-bpy adduct ligand. capes.gov.brresearchgate.net In the more complex barium structure, the Ba(II) ions are nona-coordinated and are connected by hexadentate Tiron-bridged structures. capes.gov.brresearchgate.net

A fascinating aspect of these syntheses is the in situ formation of a Tiron-bpy adduct in the cobalt and barium complexes, where a nitrogen atom from the bpy ligand attacks the ortho position of the Tiron ligand. capes.gov.brresearchgate.net This adduct then acts as a multidentate ligand, further influencing the connectivity and dimensionality of the resulting coordination polymer.

The structural parameters of these complexes, such as bond lengths and coordination numbers, have been meticulously determined through crystallographic studies. psu.edu These findings are essential for understanding the fundamental principles that govern the assembly of these advanced materials and for designing new structures with desired properties.

Structural Characteristics of Metal-Tiron Coordination Complexes

| Complex | Metal Ion | Tiron Coordination Mode | Resulting Structure | Metal Coordination Geometry | Reference |

|---|---|---|---|---|---|

| [Cd(tiron)(bpy)₂(H₂O)₂]·0.5(H₂O) | Cd(II) | Monodentate | 1D Zig-zag Chain | Octahedral | capes.gov.brresearchgate.net |

| [Co₃(tiron-bpy)₂(bpy)(H₂O)₈]·(H₂O)₂ | Co(II) | Tridentate (as Tiron-bpy adduct) | 1D Linear Chain | Octahedral | capes.gov.brresearchgate.net |

| [Ba₂(tiron-bpy)₂(H₂O)₄] | Ba(II) | Hexadentate (as Tiron-bpy adduct) | 2D Layered Structure | Nona-coordinated | capes.gov.brresearchgate.net |

| [Fe(Tiron)(H₂O)₄]⁻ | Fe(III) | Bidentate (catechol) | Monomeric complex in solution | Octahedral | google.comnih.gov |

| [Fe(Tiron)₂(H₂O)₂]⁵⁻ | Fe(III) | Bidentate (catechol) | Monomeric complex in solution | Octahedral | google.comnih.gov |

Dispersion and Colloidal Stability Studies Employing this compound Derivatives

Derivatives of this compound, particularly Tiron, have emerged as effective dispersing agents for enhancing the colloidal stability of various nanoparticle suspensions. Their ability to adsorb onto particle surfaces and modify interfacial properties is crucial for preventing agglomeration and maintaining a stable dispersion, which is vital for applications in ceramics, nanofluids, and drug delivery.

Impact on Particle Dispersion Properties

The addition of Tiron to nanoparticle suspensions has been shown to significantly improve their dispersion characteristics. Studies on α-Fe₂O₃ (hematite) and alumina (B75360) (Al₂O₃) nanoparticles have demonstrated the efficacy of Tiron as a surfactant and dispersant.

In the case of α-Fe₂O₃ nanofluids, the use of Tiron as a surfactant at a nanoparticle-to-surfactant ratio of 1:0.2 for a 0.5 vol% dispersion resulted in a zeta potential of -28.4 mV and an average aggregate size of 109.73 nm. scialert.net This indicates a reasonably stable dispersion. For alumina suspensions, Tiron has been identified as a highly effective dispersant, capable of stabilizing highly concentrated suspensions (70 wt.%). srce.hr Research has shown that an optimal amount of Tiron can significantly reduce the apparent viscosity of the alumina slurry, with as little as 0.1 wt.% being sufficient to achieve stabilization. srce.hr

The effectiveness of Tiron as a dispersant is also evident in its ability to facilitate the transfer of nanoparticles from organic to aqueous phases. For instance, monodisperse iron oxide nanoparticles initially stabilized with oleic acid in an organic solvent were successfully transferred to water with superior colloidal stability after a ligand exchange with Tiron and dopamine. researchgate.netpsu.edu

The following table summarizes the impact of Tiron on the dispersion properties of different nanoparticle systems.

Effect of Tiron on Nanoparticle Dispersion

| Nanoparticle System | Tiron Concentration/Ratio | Effect on Zeta Potential | Effect on Particle/Aggregate Size | Effect on Viscosity | Reference |

|---|---|---|---|---|---|

| 0.5 vol% α-Fe₂O₃ in water | 1:0.2 (nanoparticle:surfactant) | -28.4 ± 1.06 mV | 109.73 ± 3.7 nm | 1.18 ± 0.015 mPa·s | scialert.net |

| Nano-sized Al₂O₃ in water | 0.8 dmb% (dry mass base percent) | Shifted isoelectric point from 8.2 to 4.5; dramatic increase in absolute zeta potential | Reduced effective diameter | Reduced viscosity | capes.gov.brresearchgate.net |

| 70 wt.% Al₂O₃ in water | 0.1 wt.% | Not specified | Not specified | Significantly lowered apparent viscosity | srce.hr |

Surface Interactions and Stabilization Mechanisms of Colloidal Systems

The stabilizing effect of this compound derivatives like Tiron is primarily attributed to electrostatic and chemical interactions at the particle-liquid interface. The specific mechanism can vary depending on the properties of the nanoparticles and the pH of the suspension.

For metal oxide nanoparticles such as alumina, the adsorption of Tiron onto the surface is a key step. In acidic environments, the primary stabilization mechanism is electrostatic. capes.gov.brresearchgate.net The sulfonic acid groups of Tiron are deprotonated, imparting a negative charge to the alumina particles and leading to electrostatic repulsion between them, which prevents aggregation. capes.gov.brresearchgate.net

Under alkaline conditions, the stabilization mechanism involves more direct chemical interactions. capes.gov.brresearchgate.net The catechol group of Tiron can form an inner-sphere complex with the Al³⁺ ions on the alumina surface. capes.gov.brresearchgate.net This strong chemical bonding contributes significantly to the stability of the suspension. FT-IR analysis has confirmed these surface interactions. capes.gov.br

Zeta potential measurements provide strong evidence for these surface interactions. The addition of Tiron to an alumina suspension causes a significant shift in the isoelectric point from approximately 8.2 to 4.5 and a marked increase in the absolute value of the zeta potential across a wide pH range. capes.gov.brresearchgate.net This indicates a significant modification of the surface charge of the alumina particles due to the adsorption of Tiron.

The stabilization imparted by these derivatives can be categorized as electrostatic or electrosteric. Electrostatic stabilization arises from the electrical double layer formed around the particles due to the adsorbed charged molecules. In some cases, particularly with larger molecules or in combination with other polymers, an electrosteric mechanism may be at play, where a combination of electrostatic repulsion and steric hindrance from the adsorbed layer prevents particle agglomeration. researchgate.net

The fundamental forces at play in colloidal stability are the attractive van der Waals forces and the repulsive electrostatic forces. ethz.ch By adsorbing onto the particle surfaces, derivatives of this compound enhance the repulsive forces, creating an energy barrier that prevents the particles from coming close enough for the attractive forces to dominate and cause coagulation. ethz.ch

Advanced Analytical Methodologies for the Study of 1,3 Benzenedisulfonic Acid and Its Derivatives

Chromatographic Separation and Detection Techniques

Chromatography is a cornerstone for the separation and analysis of 1,3-benzenedisulfonic acid and its derivatives from complex mixtures. The choice of technique is dictated by the analyte's properties and the matrix composition.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis in Complex Matrices

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the quantitative analysis of this compound. Reversed-phase (RP) HPLC is a common mode for its separation. sielc.comresearchgate.net A typical RP-HPLC method involves a C18 stationary phase and a mobile phase consisting of an organic solvent like acetonitrile, water, and an acid to suppress the ionization of the sulfonic acid groups. sielc.comsielc.comsielc.com For applications requiring compatibility with mass spectrometry (MS) detection, volatile acids such as formic acid are used instead of non-volatile acids like phosphoric acid. sielc.comsielc.com

The analysis of these compounds in complex matrices, such as industrial wastewater, presents challenges due to interfering substances. researchgate.netchromatographyonline.com Matrix effects, including signal suppression or enhancement, can adversely affect quantitation. chromatographyonline.com To overcome this, robust sample preparation, method validation, and the use of internal standards are critical. chromatographyonline.comjasco-global.com For instance, an HPLC method developed for analyzing benzenesulfonic acids in industrial waste successfully separated this compound by adding sodium sulphate to the aqueous-methanolic mobile phase to improve peak shape and selectivity. researchgate.net

Table 1: Example HPLC Conditions for this compound Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Newcrom R1 (Reverse-Phase) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid | sielc.com |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN) and water with formic acid | sielc.comsielc.com |

| Detection | UV or Mass Spectrometry (MS) | researchgate.net |

| Application | Quantitative analysis, impurity isolation, pharmacokinetics | sielc.comsielc.com |

Ion Chromatography and Ion-Pair Chromatography for Anionic Species Determination

Given the anionic nature of this compound at typical pH values, ion chromatography techniques are highly effective for its separation and quantification. Ion-exchange chromatography, a subset of ion chromatography, can be employed for separation. rsc.org Furthermore, the purity of this compound can be determined with high precision using ion chromatography, with some commercial grades specifying a purity of 99.90% minimum by this method. chemball.com

Ion-pair chromatography (IPC) is another powerful technique used for separating ionic analytes on a reversed-phase column. itwreagents.comtechnologynetworks.com This method introduces an ion-pairing reagent, typically a quaternary ammonium (B1175870) salt for anionic analytes, into the mobile phase. itwreagents.comscribd.com The reagent forms a neutral, hydrophobic ion pair with the charged analyte, increasing its retention on the non-polar stationary phase. itwreagents.comtechnologynetworks.com For the analysis of sulfonated compounds, tetrabutylammonium (B224687) salts are common ion-pairing agents. scribd.comresearchgate.net A challenge with IPC is the non-volatile nature of many ion-pairing reagents, which makes them incompatible with MS detection. researchgate.net This can be circumvented by using an online suppressor cartridge to remove the non-volatile ions before the effluent enters the mass spectrometer. scribd.comresearchgate.net

Spectroscopic Approaches in Structural Elucidation and Quantification

Spectroscopic methods are indispensable for confirming the molecular structure and for the quantification of this compound and its derivatives, often in conjunction with chromatographic separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural elucidation of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR are used to confirm the molecular architecture and integrity of this compound and its derivatives. researchgate.net The chemical shifts, peak multiplicity, and integration of the signals in an NMR spectrum provide detailed information about the arrangement of atoms and the number of protons on neighboring groups, which is essential for distinguishing between isomers such as the 1,2-, 1,3-, and 1,4-benzenedisulfonic acids. karary.edu.sdosti.gov For example, NMR has been used to validate the structure of complex derivatives synthesized from a this compound core. Additionally, advanced NMR techniques like ¹⁷O NMR relaxometry have been applied to study the coordination environment of metal complexes with derivatives like 4,5-dihydroxy-1,3-benzenedisulfonate (Tiron). acs.org

Mass Spectrometry (MS) Techniques (e.g., Electrospray Ionization Mass Spectrometry, LC-MS) in Trace Analysis

Mass spectrometry (MS) is a highly sensitive technique used for molecular weight verification and trace-level quantification. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex samples. unh.edudrawellanalytical.com Electrospray ionization (ESI) is the preferred ionization method for polar, ionic compounds like sulfonic acids. unh.eduusgs.gov For sulfonic acids, analysis is typically more sensitive in the negative ion mode, where the deprotonated molecule [M-H]⁻ is readily formed. usgs.govnih.gov In the analysis of polysulfonated compounds, multiply charged ions such as [M-2H]²⁻ or adducts with cations like sodium, [M-2Na+H]⁻, can also be observed. upce.cz

The high sensitivity of modern MS instruments, particularly tandem mass spectrometers (MS/MS), allows for the detection and quantification of this compound and its derivatives at trace levels (e.g., parts-per-trillion). unh.edunih.gov This capability is crucial for environmental monitoring and residue analysis. unh.edunih.gov For instance, direct ESI-MS has been used for the rapid analysis of perfluorinated sulfonic acids in drinking water, achieving detection limits in the low parts-per-trillion (ppt) range. unh.edu The use of isotopically labeled internal standards in LC-MS/MS methods is often critical to ensure result reliability by correcting for matrix effects. nih.gov

Spectrophotometric Methods for Metal Ion Complexation and Quantification

Certain derivatives of this compound, notably 4,5-dihydroxy-1,3-benzenedisulfonic acid disodium (B8443419) salt (commonly known as Tiron), are excellent chelating agents and are widely used as chromogenic reagents in spectrophotometry for the quantification of metal ions. acs.orgchemimpex.comsigmaaldrich.com Tiron forms stable, colored complexes with a variety of metal ions, including Fe³⁺, Al³⁺, and Ti⁴⁺. acs.org

The formation of these complexes leads to a change in the solution's absorbance, which can be measured with a spectrophotometer. researchgate.net By monitoring the absorbance at a specific wavelength, the concentration of the metal ion can be determined. chemimpex.compsu.edu The stoichiometry and stability of these metal-ligand complexes are often pH-dependent. For example, the Fe(III)-Tiron system forms three distinct complexes with different stoichiometries (1:1, 1:2, 1:3 metal-to-ligand ratios) in different pH zones, each characterized by a unique color and absorption spectrum. acs.org This property allows for selective detection and has been utilized in methods combining ion chromatography with post-column derivatization and UV-Vis detection for the sensitive determination of metals like aluminum. rsc.orgpsu.edu

Table 2: Metal Ion Complexes with Tiron (4,5-dihydroxy-1,3-benzenedisulfonic acid derivative) for Spectrophotometric Analysis

| Metal Ion | Complex Stoichiometry (Metal:Tiron) | pH Range | Analytical Application | Source |

|---|---|---|---|---|

| Fe(III) | 1:1, 1:2, 1:3 | pH dependent (e.g., pH 2.0-10.0) | Spectrophotometric determination of iron | acs.org |

| Al(III) | N/A | N/A | Post-column derivatization reagent for IC-UV detection | rsc.orgpsu.edu |

| Ti(IV) | N/A | N/A | Colorimetric reagent | acs.org |

| Cu(II) | N/A | N/A | Spectrofluorimetric determination | acs.org |

Electrophoretic Methods for Separation and Characterization of this compound Species

Electrophoretic methods, particularly high-performance capillary electrophoresis (HPCE) and its variants, are powerful tools for the separation and characterization of ionic compounds like this compound and its related species. researchgate.netdb-thueringen.de The principle of capillary electrophoresis (CE) is based on the differential migration of analytes in an electric field within a narrow fused-silica capillary, allowing for highly efficient separations based on the size-to-charge ratio of the molecules. db-thueringen.de

Capillary Zone Electrophoresis (CZE) is the most common and simplest form of CE, where separations occur in a capillary filled with a homogeneous buffer. db-thueringen.deacs.org For aromatic sulfonates, including benzenedisulfonic acid isomers, CZE has proven effective. nih.gov Separations are typically performed using simple buffer systems, such as a sodium borate (B1201080) buffer at an alkaline pH (e.g., 9.3), with detection commonly achieved through UV absorbance. nih.gov The high charge and water solubility of sulfonic acids make them ideal candidates for CE-based analysis.

The separation of complex mixtures, such as isomers of benzenedisulfonic acid or its derivatives, often requires method optimization. For instance, the separation of various aromatic sulfonic acids can be achieved using standard borate buffer solutions, where characteristic migration times help in the identification of compound classes. researchgate.net In some cases, additives are incorporated into the background electrolyte to enhance separation selectivity. The use of cyclodextrins as chiral selectors in CZE has enabled the complete separation of stereoisomers of sulfonic acid metabolites. acs.org Nonaqueous capillary electrophoresis (NACE) has also been investigated for highly hydrophobic derivatives, using nonaqueous buffers to achieve separation.

The efficiency of these separations can be exceptionally high, with theoretical plate numbers reaching into the hundreds of thousands, demonstrating the resolving power of the technique. xjtu.edu.cn For instance, a benzenesulfonic acid-modified monolithic column used in capillary electrochromatography achieved a theoretical plate number for N,N'-dimethylthiourea of 1.7×10⁵ plates/m. xjtu.edu.cn

Below is a table summarizing various electrophoretic methods applied to the separation of this compound and related aromatic sulfonates.

| Analyte(s) | Method | Key Separation Conditions | Detection Method | Research Finding |

| 14 Aromatic Sulfonates | CZE | Buffer: Sodium borate (pH 9.3) | UV Absorbance | Achieved successful separation of 14 different aromatic sulfonates of environmental concern. nih.gov |

| Isomers of Metolachlor OXA (a sulfonic acid) | CZE | Buffer: Citrate (30 mM, pH 5.5) with 2% (w/vol) γ-cyclodextrin; Voltage: 30 kV | UV-Diode-Array (210 nm) | Complete separation of all four isomers of enantiomerically enriched (5S)-metolachlor OXA was accomplished. acs.org |

| 8 Aromatic Sulfonic Acids | HPCE | Buffer: Standard borate buffer solutions | Not Specified | Demonstrated the power of the technique by defining migration time windows for specific compound types. researchgate.net |

| Five Aromatic Acids | CE | Buffer: 25 mmol/L sodium phosphate (B84403) (pH 3.0 to 5.0) with 1.0 mg/mL aminopropyl-bonded silica (B1680970) nanoparticles as a pseudostationary phase | UV (214 nm) | The nanoparticles suppressed the electroosmotic flow, enabling the complete separation of five model aromatic acids. oup.com |

| (Z)- and (E)-isomers of Thioxanthenes | NACE | Selector: p-Sulfonyl-calix chemimpex.comarene (up to 15 mM) in acidic media (pH* 5.0) | UV (214 nm) | The calixarene (B151959) selector was highly effective for separating E/Z-isomers due to electrostatic and hydrophobic interactions. researchgate.net |

Applications of Analytical Methods in Environmental Monitoring and Pollutant Detection

Analytical methods are crucial for monitoring the presence and concentration of this compound and other aromatic sulfonates in the environment. nih.govnih.gov These compounds are used in large volumes in industries such as textile manufacturing and construction, leading to their potential release into wastewater and natural water systems. nih.gov Their high solubility in water facilitates their transport in aquatic environments, making them a concern as potential pollutants. chemimpex.comsolubilityofthings.com

Capillary electrophoresis, often coupled with a sample preconcentration step like solid-phase extraction (SPE), is a highly effective method for detecting aromatic sulfonates in water samples. nih.gov An SPE-CZE method using a styrene-divinylbenzene adsorbent allows for the determination of these compounds in tap and river water down to the low microgram-per-liter (µg/L) range. nih.gov For most sulfonates, recoveries from spiked water samples are greater than 70%, with a detection limit of approximately 0.1 µg/L for a 200-mL sample. nih.gov

Liquid chromatography coupled with mass spectrometry (LC/MS) is another powerful technique for the selective determination of aromatic sulfonates in complex environmental matrices like landfill leachates and groundwater. nih.gov LC/MS methods can offer excellent selectivity and sensitivity, with detection limits in the low µg/L range when analyzing natural water samples. researchgate.net The use of a compound-specific fragment ion (SO₃⁻) in mass spectrometry serves as a marker for aromatic sulfonates, allowing for their detection even in complex samples. nih.gov The combination of sample preparation techniques such as vacuum distillation with LC-ESI-MS/MS has been shown to yield high recoveries (>90%) for highly water-soluble benzenesulfonic acids. researchgate.net

A derivative, 4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt, is also utilized in environmental testing as a reagent for the spectrophotometric determination of metal ion concentrations, which is essential for assessing water quality and monitoring heavy metal pollutants. chemimpex.com

The table below details the application of these analytical methods in environmental settings.

| Analytical Method | Sample Matrix | Analytes Detected/Monitored | Performance Metrics |

| SPE-CZE | Tap water, River water | 14 Aromatic sulfonates | Recoveries: >70%; Method Precision: <20%; LOD: ~0.1 µg/L for a 200-mL sample. nih.gov |

| LC/MS | Landfill leachates, Groundwater | Aromatic sulfonates (AS) | LOD: ~1 ng (absolute); Linearity: Good over 3 orders of magnitude; RSD: 2.9% to 8.6%. nih.gov |

| Ion-pair HPLC | Natural waters (River Bormida) | 23 Aromatic sulfonates | LOD: Low µg/L range. researchgate.net |

| LC-ESI-MS/MS | Aqueous environment | Benzene (B151609) and stilbene (B7821643) sulfonic acids | Recoveries: >90% with vacuum distillation pre-treatment. researchgate.net |

| Spectrophotometry | Water samples | Metal ions (using 4,5-Dihydroxy-1,3-benzenedisulfonic acid) | Used for the detection and quantification of pollutants, particularly heavy metals, for environmental monitoring. chemimpex.com |

Theoretical and Computational Studies on 1,3 Benzenedisulfonic Acid Reactivity and Properties

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are a cornerstone for understanding the fundamental principles that govern chemical reactions, providing detailed information about transition states and reaction energy profiles.

Sulfonation Mechanism Pathways and Transition State Analysis

The formation of 1,3-benzenedisulfonic acid occurs via the electrophilic aromatic substitution of benzene (B151609). Modern computational studies, particularly those using DFT, have challenged the classical two-step mechanism involving an arenium ion intermediate. Instead, evidence points towards a more complex, trimolecular mechanism. researchgate.netniscpr.res.inq-chem.com

DFT calculations on the sulfonation of benzene with sulfur trioxide (SO3) in sulfuric acid (H2SO4) indicate that the reaction proceeds through a brief two-step process. First, H2SO4 facilitates the generation of the electrophile, SO3. Subsequently, the sulfonation itself occurs via a trimolecular electrophilic substitution involving one molecule of the aromatic compound, one molecule of SO3, and one molecule of H2SO4 acting as a catalyst. scribd.com This process involves the spontaneous formation of a trimolecular π-complex, which then proceeds through a transition state to the final product. The calculated activation barriers for this mechanism are notably low, suggesting the reaction can be spontaneous, which aligns with experimental kinetic data.

This trimolecular pathway is considered a universal mechanism for aromatic sulfonation. DFT calculations have found that benzenesulfonic acid can undergo a subsequent reaction with SO3 and H2SO4 to yield this compound through the same type of trimolecular electrophilic substitution. scribd.com This is followed by another analogous step where this compound can be further sulfonated to form 1,3,5-benzenetrisulfonic acid. scribd.com

While specific energy values for the second sulfonation step are not detailed, the data for the initial sulfonation of aromatics illustrate the low energy barriers associated with this mechanism.

| Reactants | Solvent/Phase | Computational Method | Calculated Activation Barrier (kcal/mol) | Reference |

|---|---|---|---|---|

| C6H6 + SO3 + H2SO4 | Gas Phase | DFT | 7.6 | niscpr.res.in |

| C6H6 + SO3 + H2SO4 | CCl4 | DFT | <5 | |

| C6H6 + SO3 + H2SO4 | CH3NO2 | DFT | <5 |

Reactivity of this compound in Electrophilic Substitution Reactions

The reactivity of an aromatic compound in electrophilic substitution is governed by its electronic properties, which can be modeled using quantum chemical calculations. Methods like frontier molecular orbital (FMO) theory, which examines the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and population analysis (e.g., Mulliken charges) help predict reactive sites. academie-sciences.fracs.org The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity. researchgate.net

For this compound, the two sulfonic acid (-SO3H) groups are strongly electron-withdrawing. This characteristic significantly deactivates the benzene ring towards further electrophilic attack. The electron-withdrawing nature lowers the energy of the HOMO and increases the HOMO-LUMO gap, making the molecule less willing to donate electrons to an incoming electrophile.

Computationally, this deactivation is reflected in the calculated charge distribution on the aromatic ring. The sulfonic acid groups are also meta-directing substituents. chemrxiv.org Therefore, any subsequent electrophilic substitution is predicted to occur at the C5 position, which is meta to both existing groups. This is confirmed experimentally and computationally, as the primary product of further sulfonation of this compound is 1,3,5-benzenetrisulfonic acid. scribd.comchemrxiv.org This reaction proceeds via the same trimolecular mechanism discussed previously, highlighting that despite its deactivation, the ring remains susceptible to sulfonation under forcing conditions. scribd.com

Conformational Analysis and Molecular Dynamics Simulations

Molecular dynamics (MD) and conformational analysis are computational techniques used to explore the flexibility of molecules and their interactions with the surrounding environment. researchgate.net These methods map the potential energy surface of a molecule, identifying stable conformations and the energy barriers between them. scribd.com

Investigation of Preferred Conformations and Flexibility

The this compound molecule possesses conformational flexibility primarily due to the rotation of the two sulfonic acid groups around their C-S bonds. DFT calculations are employed to determine the geometry-optimized structures and relative energies of different conformers.

In a study utilizing the disodium (B8443419) salt of this compound (1,3-BDSA) as a gas-phase crosslinking reagent for proteins, its length was determined through DFT geometry optimization. This computational approach provides the most stable three-dimensional structure, from which key structural parameters can be extracted. The aromatic disulfonate was chosen for its rigid nature to provide specific distance constraints.

| Compound | Computational Method | Parameter | Calculated Value | Reference |

|---|---|---|---|---|

| 1,3-Benzenedisulfonate (1,3-BDSA) | DFT (Gas Phase) | Spacer Length (Sulfur-to-Sulfur) | ~6.0 Å |

The rotation of the sulfonic acid groups can lead to various conformers with different relative orientations. Theoretical studies on substituted benzenesulfonic acids show that intramolecular hydrogen bonding can occur between the sulfonic acid group and an adjacent substituent, influencing the preferred conformation. For this compound, while no strong intramolecular hydrogen bonds are expected between the two -SO3H groups, their relative orientation (e.g., both pointing in the same direction relative to the ring plane or in opposite directions) will define distinct, low-energy conformers.

Intermolecular Interactions with Solvents and Other Chemical Species

The sulfonic acid groups in this compound are highly polar and capable of forming strong hydrogen bonds, which dictates its interactions with polar solvents like water and other molecules.

Interaction with Water: DFT calculations have been used to study the formation of hydrate (B1144303) clusters of this compound. academie-sciences.fr These studies model the step-wise addition of water molecules to the acid to understand the hydration process at a molecular level. The calculations revealed that the formation of clusters with one water molecule per sulfonic acid group is energetically most favorable. This indicates a strong affinity for hydration, consistent with the compound's high water solubility.

Interaction with Other Species: The charged nature of the deprotonated form (1,3-benzenedisulfonate) facilitates strong electrostatic interactions.

Surfactants: The disodium salt of this compound acts as a hydrotrope, and its interaction with the anionic surfactant sodium dodecyl sulfate (B86663) (SDS) in an aqueous medium has been investigated. Computational studies can complement experimental techniques like conductometry to understand the synergistic interactions and the thermodynamics of mixed micelle formation. niscpr.res.in

Biological Molecules: In the gas phase, the dianion of 1,3-benzenedisulfonate forms electrostatic adducts with positively charged amino acid residues on proteins. This interaction is the basis for its use as a crosslinking agent in structural mass spectrometry, where the well-defined length from computational modeling provides a "molecular ruler" to measure distances within the protein structure.

Computational Modeling of Material Properties Derived from this compound

Computational modeling is a valuable tool for designing and understanding the properties of materials. Salts of this compound have been incorporated into polymers to enhance specific characteristics, such as flame retardancy, and computational studies have been key to understanding the underlying mechanisms.

A notable application is the use of this compound dipotassium (B57713) salt (KSP) as a flame retardant in polycarbonate (PC). Computational modeling of kinetic parameters has been used to propose mechanisms for the thermal degradation of PC. The addition of KSP, even at very low loadings (e.g., 0.03%), significantly improves the fire safety of the material. It is believed that the sulfonate acts in the condensed phase by promoting charring and in the gas phase by interrupting the radical reactions of combustion.

Computational results are often correlated with experimental data from techniques like thermogravimetric analysis (TGA) and cone calorimetry to build a comprehensive picture of the material's behavior. For instance, PC composites containing KSP and a synergist like octaphenylsilsesquioxane (B33884) (OPS) show a significant reduction in the peak heat release rate (PHRR) and total smoke release (TSR).

| Material Composition | Property | Improvement | Reference |

|---|---|---|---|

| PC + 3% OPS + 0.03% KSP | Peak Heat Release Rate (PHRR) | 45.4% Reduction | |

| PC + 3% OPS + 0.03% KSP | Total Smoke Release (TSR) | 40.5% Reduction | |

| PC-FR (novel N-P-S flame retardant) | Peak Heat Release Rate (PHRR) | 39.44% Reduction | |

| PC-FR (novel N-P-S flame retardant) | Total Heat Release (THR) | 14.38% Reduction |

These studies demonstrate how computational modeling can predict and explain the macroscopic properties of materials derived from this compound, guiding the development of high-performance polymers.

Prediction of Physicochemical Behavior in Functional Materials

Computational models are instrumental in predicting how 1,3-BDSA and its derivatives will behave when incorporated into functional materials, such as polymers, membranes, or metal-organic frameworks (MOFs). These predictions guide the rational design of materials with desired properties.

Research employing DFT has been used to model hydrate clusters of sulfonic acids, including this compound. researchgate.netresearchgate.netresearchgate.net These simulations are particularly relevant for applications like proton exchange membranes, where hydration levels directly impact performance. For instance, studies on the hydration of 4-hydroxy-1,3-benzenedisulfonic acid dihydrate showed that superstoichiometric water molecules are adsorbed on the crystal surface with a significant energy release of 0.75–0.95 eV. researchgate.net This indicates a strong affinity for water, a key property for materials operating in aqueous environments. DFT calculations have also been used to determine that the formation of clusters with one water molecule per sulfonic acid group is energetically most favorable for this compound. researchgate.net

Theoretical studies also extend to predicting the thermal and mechanical properties of materials containing 1,3-BDSA derivatives. In the field of flame retardants, computational analysis of kinetic parameters has been used to understand the thermal degradation pathways of polycarbonate (PC) composites containing this compound dipotassium salt. researchgate.net Such simulations help in elucidating the mechanism by which these additives enhance the thermal stability of the polymer matrix.

Furthermore, computational methods are applied to understand the electronic structure and coordination chemistry of 1,3-BDSA derivatives, which is vital for developing materials for electronics and sensing. A study on the Fe(III)-Tiron system (Tiron being 4,5-dihydroxy-1,3-benzenedisulfonate) combined experimental data with DFT and NEVPT2 level theoretical calculations to characterize the system in detail. acs.org Such integrated approaches are essential for understanding the speciation and thermodynamic equilibrium constants that govern the behavior of these complexes in solution. acs.org DFT studies can also reveal charge redistribution at sulfonate-metal interfaces, a critical factor in the functionality of metallized dyes and other advanced materials.

Table 1: Predicted Physicochemical Parameters for Sulfonic Acid Systems from Computational Studies

| Parameter | System Studied | Predicted Value | Computational Method | Reference |

|---|---|---|---|---|

| Water Adsorption Energy | Superstoichiometric H₂O on 4-hydroxy-1,3-benzenedisulfonic acid dihydrate surface | 0.75–0.95 eV | DFT (PBE) | researchgate.net |

| Most Favorable Hydration | This compound clusters | One H₂O molecule per SO₃H group | DFT (B3LYP/6-31G**) | researchgate.net |

| Proton Transfer Barrier | Hydrated 4-hydroxy-1,3-benzenedisulfonic acid model system | Dependent on O...O distance and proton deviation | DFT (PBE) | researchgate.net |

Simulation of Catalytic Sites and Reaction Environments

The sulfonic acid groups (-SO₃H) of 1,3-BDSA are strong Brønsted acids, making the compound and its derivatives candidates for use as acid catalysts. Computational simulations are pivotal in modeling the structure of these catalytic sites and the reaction environments they create.